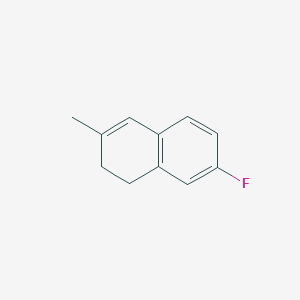

7-Fluoro-3-methyl-1,2-dihydronaphthalene

Description

Significance of the 1,2-Dihydronaphthalene (B1214177) Core Structure in Contemporary Chemical Research

The 1,2-dihydronaphthalene scaffold is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexene (B86901) ring. This structural motif is not merely a synthetic curiosity; it is a foundational element in a variety of natural products and biologically active molecules. rsc.orgrsc.org In contemporary chemical research, its significance is multi-faceted.

One of the most prominent applications of the 1,2-dihydronaphthalene core is in the development of anticancer agents. nih.gov Researchers have successfully utilized this scaffold to design potent inhibitors of tubulin polymerization, a critical process in cell division that is a well-established target for cancer chemotherapy. nih.govtdl.org Inspired by the natural product combretastatin (B1194345) A-4, synthetic analogues incorporating the dihydronaphthalene framework have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov The rigid, partially unsaturated structure of 1,2-dihydronaphthalene allows for the precise spatial orientation of substituent groups, which is crucial for effective binding to biological targets like the colchicine (B1669291) site on β-tubulin. nih.gov

Furthermore, the 1,2-dihydronaphthalene system serves as a valuable intermediate in organic synthesis. rsc.org Its inherent reactivity and stereochemical features can be exploited to construct more complex molecular architectures. The presence of both aromatic and olefinic components within the same molecule provides multiple sites for functionalization, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov

Role of Fluorine Substitution in Synthetic Methodology and Molecular Design

The incorporation of fluorine into organic molecules is a widely employed and highly effective strategy in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physical characteristics of a parent compound.

A primary role of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism. By strategically placing fluorine atoms at metabolically vulnerable positions on a drug candidate, its half-life in the body can be extended, leading to improved pharmacokinetic profiles.

Fluorine's high electronegativity can also modulate the physicochemical properties of a molecule. It can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins. While often increasing lipophilicity, the effect of fluorine is context-dependent and can be used to fine-tune this critical property to optimize absorption, distribution, metabolism, and excretion (ADME) parameters.

| Property | Effect of Fluorine Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | High strength of the C-F bond resists enzymatic cleavage. |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable electrostatic and polar interactions with protein targets. |

| Lipophilicity (logP) | Often Increased | The lipophilic nature of fluorine can enhance membrane permeability. |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or basic nitrogens. |

Overview of 7-Fluoro-3-methyl-1,2-dihydronaphthalene within its Structural Class

While specific research on this compound is not extensively documented in publicly available literature, its chemical and potential pharmacological profile can be inferred from the established principles of its constituent parts: the 1,2-dihydronaphthalene core, the methyl group, and the fluorine atom.

The 1,2-dihydronaphthalene framework provides the foundational bicyclic structure, known for its utility in creating potent bioactive agents. nih.gov The methyl group at the 3-position, on the olefinic part of the cyclohexene ring, introduces a small lipophilic substituent that can influence the molecule's shape and its interactions with binding pockets of enzymes or receptors.

The fluorine atom at the 7-position is located on the aromatic ring. In this position, it is expected to exert a significant electronic influence. Its strong electron-withdrawing nature will affect the electron density of the benzene ring, potentially altering its reactivity and its ability to participate in π-stacking interactions with biological targets. Furthermore, this fluorine substitution would be expected to enhance metabolic stability by blocking potential sites of aromatic hydroxylation.

Based on these structural features, this compound can be classified as a functionalized dihydronaphthalene with potential applications in medicinal chemistry. The combination of the biologically relevant core, the lipophilic methyl group, and the metabolism-blocking and electronically-modulating fluorine atom makes it a compound of interest for further investigation, potentially as an anticancer agent or as a scaffold for other therapeutic areas.

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C11H11F |

| Molecular Weight | 162.20 g/mol |

| Core Scaffold | 1,2-Dihydronaphthalene |

| Key Substituents | 7-Fluoro, 3-Methyl |

| Expected Biological Role | Potential as a scaffold for therapeutic agents (e.g., anticancer) |

Structure

3D Structure

Properties

Molecular Formula |

C11H11F |

|---|---|

Molecular Weight |

162.20 g/mol |

IUPAC Name |

7-fluoro-3-methyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C11H11F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-7H,2-3H2,1H3 |

InChI Key |

UPGBTVBTLYNDNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC1)C=C(C=C2)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 7 Fluoro 3 Methyl 1,2 Dihydronaphthalene and Its Derivatives

Regioselective and Stereoselective Synthetic Approaches

Control over the placement of functional groups (regioselectivity) and their spatial arrangement (stereoselectivity) is paramount in modern organic synthesis. For derivatives of 7-Fluoro-3-methyl-1,2-dihydronaphthalene, these aspects are critical for defining the molecule's biological activity and physical properties.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the construction of six-membered rings and has been widely applied in the synthesis of dihydronaphthalene derivatives. nih.govdigitellinc.com This reaction allows for the creation of significant molecular complexity in a single, often stereospecific, step. digitellinc.com

Lewis acid catalysis significantly enhances the rate and selectivity of Diels-Alder reactions. digitellinc.com By coordinating to the dienophile, the Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. nih.gov This strategy has been successfully employed in the synthesis of fluorinated dihydronaphthalenes.

A notable example is an unexpected Lewis acid-catalyzed Diels-Alder cycloaddition of aryl allenes with acrylates, which yields dihydronaphthalene structures. nih.govresearchgate.net In one specific application of this method, the reaction between 1-(buta-2,3-dien-2-yl)-4-fluorobenzene (B12845965) and methacrylate (B99206) was used to produce Methyl 7-fluoro-3,4-dimethyl-1,2-dihydronaphthalene-1-carboxylate, a direct derivative of the target scaffold. nih.gov

Table 1: Lewis Acid Catalyzed Diels-Alder Reaction Example

| Diene | Dienophile | Product | Yield |

|---|---|---|---|

| 1-(buta-2,3-dien-2-yl)-4-fluorobenzene | Methacrylate | Methyl 7-fluoro-3,4-dimethyl-1,2-dihydronaphthalene-1-carboxylate | 50% |

Data sourced from an unexpected Diels-Alder cycloaddition report. nih.gov

This methodology demonstrates a novel approach to constructing the fluorinated dihydronaphthalene core, where the aryl allene (B1206475) serves as the diene component. nih.gov

An alternative to traditional Diels-Alder reactions involves annulation pathways proceeding through radical cation intermediates. These reactions can be initiated through single-electron oxidation of alkenes, often facilitated by electrochemical methods or photoredox catalysis. chinesechemsoc.org This strategy has been applied to the [4+2] annulation of two different styrenes to construct polysubstituted 1,2-dihydronaphthalenes with high regioselectivity and diastereoselectivity. chinesechemsoc.org

The proposed mechanism involves the oxidation of a styrene (B11656) to an alkene radical cation. chinesechemsoc.org This electrophilic intermediate is then attacked by a second styrene molecule, followed by radical cyclization, further oxidation, and deprotonation to yield the dihydronaphthalene product. chinesechemsoc.org The reactivity of different styrenes can be controlled based on their oxidation potentials, allowing for selective cross-annulation. chinesechemsoc.org While not yet reported for this compound specifically, this method provides a powerful tool for forming multisubstituted six-membered rings from readily available starting materials. chinesechemsoc.org

Table 2: Key Steps in Radical Cation Annulation

| Step | Description |

|---|---|

| 1. Oxidation | A styrene derivative is oxidized (e.g., electrochemically) to form a radical cation. chinesechemsoc.org |

| 2. Nucleophilic Attack | A second styrene molecule attacks the radical cation intermediate. chinesechemsoc.org |

| 3. Cyclization & Oxidation | A cascade of radical cyclization, subsequent oxidation, and deprotonation occurs. chinesechemsoc.org |

A common and straightforward method for synthesizing dihydronaphthalenes involves the acid-catalyzed dehydration of the corresponding tetralol (a tetrahydronaphthalenol) precursors. This approach is frequently used in the synthesis of dihydronaphthalene analogues that serve as inhibitors of tubulin polymerization. nih.gov For instance, synthetic routes to various dihydronaphthalene analogues often begin with a substituted tetralone, such as 6-methoxytetralone. nih.govnih.gov The tetralone is then reduced to the corresponding tetralol, which is subsequently dehydrated under acidic conditions to introduce the double bond and form the 1,2-dihydronaphthalene (B1214177) ring system. The choice of starting tetralone dictates the final substitution pattern on the aromatic ring, making this a versatile method for producing derivatives like this compound, provided the appropriately substituted fluorinated tetralol precursor is available.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of complex cyclic structures. researchgate.netresearchgate.net For dihydronaphthalene derivatives, a one-pot approach could involve a cascade or tandem reaction sequence. For example, transition metal-catalyzed tandem annulation reactions have been utilized to construct the dihydronaphthalene core. nih.gov Similarly, a concerted [3+2] dipolar cycloaddition between an epoxide and a dipolarophile, followed by in-situ rearrangement, has been reported for the one-pot synthesis of aryldihydronaphthalenes. nih.gov These strategies streamline the synthetic process, providing rapid access to complex molecular architectures. researchgate.net

Diels-Alder Cycloadditions in Dihydronaphthalene Synthesis

Fluorination Strategies for Dihydronaphthalene Architectures

The introduction of fluorine into a molecule can be achieved at various stages of a synthesis. For dihydronaphthalene architectures, this can involve either starting with a fluorine-containing building block or performing a late-stage fluorination on a pre-formed ring system.

Late-stage fluorination is an increasingly attractive strategy. mdpi.com Electrophilic fluorinating agents, such as those based on an N-F bond (e.g., Selectfluor®), are widely used to introduce fluorine into electron-rich substrates. mdpi.comnih.gov These reagents can fluorinate a variety of nucleophiles, including enol acetates, enamines, and aromatic compounds, under relatively mild conditions. nih.gov For a dihydronaphthalene precursor, an electrophilic fluorination could potentially be directed to a specific position on the aromatic ring or an activated position on the hydroaromatic part of the molecule.

Another key method is deoxyfluorination, where a hydroxyl group is replaced with fluorine. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation. soton.ac.uk In the context of synthesizing this compound, a synthetic route could be designed to generate a 7-hydroxy-3-methyl-1,2-dihydronaphthalene intermediate, which could then be subjected to deoxyfluorination to install the required fluorine atom.

Table 3: Common Fluorination Reagents and Applications

| Reagent Class | Example Reagent | Typical Application |

|---|---|---|

| Electrophilic N-F | Selectfluor® (F-TEDA-BF4) | Fluorination of electron-rich aromatics, enolates, and enamines. mdpi.comnih.gov |

Nucleophilic Fluorination Approaches for Polyfluorinated Dihydronaphthalenes

Nucleophilic fluorination is a fundamental strategy for introducing fluorine into organic molecules by employing a nucleophilic fluoride (B91410) source. ucla.edu This approach is central to the synthesis of fluorinated compounds due to the availability and low cost of fluoride sources like metal fluoride salts. ucla.edu However, these reagents often present challenges such as low solubility, high hygroscopicity, and strong basicity, which can impede their reactivity and lead to side reactions like elimination. ucla.edu

To address these limitations, significant research has focused on the development of novel reagents and catalytic systems. ucla.edu One strategy involves using specialized reagents like PyFluor, a stable and cost-effective deoxyfluorination agent that can convert alcohols to fluorides with minimal elimination byproducts. ucla.edu Another approach utilizes latent sources of fluoride, such as benzoyl fluoride, which can be activated by a Lewis base catalyst to serve as a potent nucleophilic fluorinating agent. ucla.edu

Catalytic methods have also emerged as powerful tools for nucleophilic fluorination. Palladium-catalyzed C-H fluorination, for instance, has been demonstrated using nucleophilic fluoride sources like AgF in combination with a hypervalent iodine oxidant. nih.gov This method involves the oxidation of a Pd(II) intermediate to a Pd(IV) species, followed by C–F bond-forming reductive elimination. nih.gov Furthermore, visible light photoredox catalysis has enabled the development of redox-neutral methods for SN1-type nucleophilic fluorination. ucla.edu For the synthesis of a molecule like this compound, these methods could be applied to a precursor containing a suitable leaving group (e.g., a hydroxyl group) at the 7-position of the dihydronaphthalene ring system.

| Fluoride Source | Catalyst/Activator | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Metal Fluorides (e.g., AgF, CsF) | Transition Metals (e.g., Pd) | Aryl C-H bonds | Direct C-H fluorination via high-valent metal intermediates. | nih.gov |

| PyFluor | N/A | Alcohols | Deoxyfluorination with reduced elimination side products. | ucla.edu |

| Benzoyl Fluoride | Lewis Base | Various | Acts as a latent, potent source of nucleophilic fluoride. | ucla.edu |

| Triethylamine trihydrofluoride (Et3N•3HF) | Electrochemical | Alkenes | Serves as both fluorinating agent and electrolyte. | semanticscholar.org |

Electrophilic Fluorination with N-F Reagents

Electrophilic fluorination provides an alternative pathway to C-F bond formation, utilizing reagents that deliver an electrophilic fluorine atom ("F+") to a carbon-centered nucleophile. wikipedia.org While highly reactive sources like elemental fluorine exist, modern organic synthesis predominantly relies on a class of safer and more selective N-F reagents. wikipedia.orgorganicreactions.org These compounds feature a nitrogen-fluorine bond, where the nitrogen is attached to strong electron-withdrawing groups, rendering the fluorine atom electron-deficient and thus electrophilic. wikipedia.org

N-F reagents are broadly classified as neutral or cationic. researchgate.net A widely used neutral reagent is N-fluorobenzenesulfonimide (NFSI), which is effective for fluorinating a variety of nucleophiles, including enolates, silyl (B83357) enol ethers, and organometallic species. wikipedia.orgnih.gov Cationic reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are generally more powerful fluorinating agents. nih.govacsgcipr.org The increased reactivity stems from the cationic nitrogen atom, which further withdraws electron density from the fluorine. wikipedia.org These reagents are valued for their stability, long shelf life, and ease of handling in standard laboratory glassware. organicreactions.orgresearchgate.net

The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.org For a dihydronaphthalene system, electrophilic fluorination could be used to introduce fluorine onto the aromatic ring, provided the ring is sufficiently activated to act as a nucleophile.

| Reagent Name | Acronym | Class | Typical Substrates | Reference |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Enolates, silyl enol ethers, organolithiums | wikipedia.orgnih.gov |

| Selectfluor® | F-TEDA-BF4 | Cationic (Quaternary Salt) | Ketones, alkenes, aromatic compounds | researchgate.netacsgcipr.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Aryl Grignard reagents, aryllithiums | wikipedia.org |

| N-Fluoropyridinium salts | - | Cationic | Aromatics, carbanions, sulfides | nih.gov |

Radical Fluoroalkylation and Difluoromethylation Techniques

Radical fluoroalkylation methods involve the addition of a fluoroalkyl radical (e.g., •CF₃, •CF₂H) to an unsaturated substrate, such as an alkene. These techniques have become increasingly popular due to their mild reaction conditions and high functional group tolerance, often enabled by visible-light photoredox catalysis. nih.govnih.gov In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process that generates the fluoroalkyl radical from a suitable precursor. researchgate.net

Commonly used precursors for generating these radicals include fluorinated sulfones and sulfonyl chlorides. nih.govconicet.gov.ar For example, trifluoromethyl heteroaryl sulfones can serve as effective sources of the trifluoromethyl radical. nih.gov Similarly, HCF₂SO₂Cl can be used to generate the difluoromethyl radical. nih.gov Once formed, the radical adds across a double bond, such as the one present in the dihydronaphthalene core. This addition can be followed by a cyclization or other trapping step to construct complex fluorinated molecules. nih.gov These methods allow for the direct installation of valuable fluoroalkyl groups onto the scaffold of molecules like this compound, potentially at the double bond or other positions amenable to radical addition.

| Radical | Precursor | Initiation Method | Substrate | Reference |

|---|---|---|---|---|

| Trifluoromethyl (•CF₃) | Trifluoromethyl 2-benzo[d]thiazolyl sulfone | Visible-light photoredox catalysis (fac-Ir(ppy)₃) | Aryl alkenes (e.g., 2-vinylnaphthalene) | researchgate.net |

| Difluoromethyl (•CF₂H) | HCF₂SO₂Cl | Visible-light photoredox catalysis ([Cu(dap)₂]Cl) | Electron-deficient alkenes, unsaturated sulfonamides | nih.gov |

| Various Fluoroalkyl (Rf) | Fluorinated Sulfones | Visible-light photoredox catalysis | Isocyanides | nih.gov |

| Perfluorobutyl (C₄F₉•) | C₄F₉SO₂Cl | Copper-catalyzed radical reaction | Alkenes | conicet.gov.ar |

Electrochemical Synthesis Routes

Electrochemical methods offer sustainable and powerful alternatives to traditional synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. semanticscholar.orgchinesechemsoc.org By precisely controlling the applied potential, high selectivity can be achieved for various transformations.

Oxidative Annulation of Styrenes toward Dihydronaphthalene Structures

The 1,2-dihydronaphthalene core structure can be efficiently constructed via the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method proceeds without the need for metal catalysts or external chemical oxidants, representing an atom- and step-economical approach. chinesechemsoc.orgnih.gov The reaction involves the single-electron oxidation of a more electron-rich styrene at the anode to generate an alkene radical cation. chinesechemsoc.org This reactive intermediate is then attacked by a second, different styrene molecule acting as a nucleophile. chinesechemsoc.org Subsequent radical cyclization, further oxidation, and deprotonation yield the polysubstituted 1,2-dihydronaphthalene product with high regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org This strategy provides a direct route to the fundamental scaffold of this compound by selecting appropriately substituted styrene precursors.

| Reaction Type | Key Features | Mechanism Highlight | Substrates | Reference |

|---|---|---|---|---|

| Electrochemical Oxidative [4+2] Annulation | Metal-free, external oxidant-free, high regioselectivity | Generation of an alkene radical cation at the anode | Two different styrene derivatives | chinesechemsoc.orgchinesechemsoc.org |

| Electrochemical [4+2] Annulation-Rearrangement-Aromatization | Forms naphthalene (B1677914) derivatives from styrenes | Isolation of a dehydrodimer intermediate | Styrenes (e.g., 4-methoxy α-methyl styrene) | nih.gov |

Vicinal Fluorosulfenylation and Fluorosulfoxidation of Alkenes Incorporating Dihydronaphthalene Moieties

Electrosynthesis enables the highly selective vicinal difunctionalization of alkenes, including the 1,2-dihydronaphthalene system. semanticscholar.org By judiciously controlling the applied cell potential, it is possible to achieve either fluorosulfenylation or fluorosulfoxidation of a double bond. semanticscholar.orgchemrxiv.org The reaction uses a thiol (R-SH) as the sulfur source and a fluoride source like Et₃N•3HF. semanticscholar.org

At a lower applied potential (e.g., Ecell = 1.8 V), selective fluorosulfenylation occurs. The proposed mechanism involves a radical-polar crossover pathway featuring a key episulfonium ion intermediate. semanticscholar.orgchemrxiv.org If a higher potential is applied, the initially formed fluorosulfide product can undergo subsequent electrochemical oxidation to the corresponding fluorosulfoxide. semanticscholar.org This method has been explicitly demonstrated on 1,2-dihydronaphthalene, yielding the trans-difunctionalized product, showcasing its direct applicability for functionalizing the target scaffold. semanticscholar.org

| Transformation | Key Reagents | Electrochemical Control | Example Substrate | Product Type | Reference |

|---|---|---|---|---|---|

| Vicinal Fluorosulfenylation | Thiophenol, Et₃N•3HF | Lower potential (e.g., Ecell = 1.8 V) | 1,2-Dihydronaphthalene | trans-difunctionalization | semanticscholar.org |

| Vicinal Fluorosulfoxidation | Thiophenol, Et₃N•3HF | Higher potential (e.g., CCE at 20 mA) | 1,2-Dihydronaphthalene | trans-difunctionalization | semanticscholar.org |

Electroreductive Hydroxy Fluorosulfonylation of Dihydronaphthalene Systems

A novel electroreductive strategy has been developed for the three-component radical hydroxy fluorosulfonylation of alkenes. nih.govnih.gov This mild protocol utilizes sulfuryl chlorofluoride (FSO₂Cl) as the fluorosulfonyl radical precursor and molecular oxygen from the air as the hydroxyl source. nih.govresearchgate.net The reaction is initiated by the electroreduction of FSO₂Cl to generate the •SO₂F radical, which then adds to the alkene. The resulting alkyl radical is rapidly trapped by O₂ to form a peroxy radical. nih.govnih.gov Subsequent reduction of this intermediate yields the β-hydroxy sulfonyl fluoride product. nih.gov

This method displays excellent functional group compatibility and has been successfully applied to a range of cyclic alkenes, including 4-methyl-1,2-dihydronaphthalene. nih.govresearchgate.net The transformation of this specific substrate into the corresponding sulfonyl fluoride demonstrates the viability of this electrochemical approach for the direct functionalization of precursors closely related to the target compound, this compound. researchgate.net

| Reaction | Key Reagents | Mechanism Feature | Relevant Substrate Example | Yield | Reference |

|---|---|---|---|---|---|

| Electroreductive Hydroxy Fluorosulfonylation | Sulfuryl chlorofluoride (FSO₂Cl), O₂ (from air) | Rapid O₂ interception of an alkyl radical | 4-methyl-1,2-dihydronaphthalene | 51% | nih.govresearchgate.net |

| Electroreductive Hydroxy Fluorosulfonylation | Sulfuryl chlorofluoride (FSO₂Cl), O₂ (from air) | Reduction of peroxy radical intermediate | Cyclohexene (B86901) | - | researchgate.net |

Defluorinative Carboxylation Pathways for Cyclic Alkenes

A novel and powerful strategy for the functionalization of fluorinated cyclic alkenes is through defluorinative carboxylation. This approach utilizes carbon dioxide (CO2) as a readily available and sustainable C1 source to introduce a carboxylic acid group while simultaneously cleaving a carbon-fluorine bond. Recent research has demonstrated the feasibility of an electrochemical approach to achieve a γ-carboxylation of α-CF3 alkenes, a transformation that provides access to vinylacetic acids bearing a gem-difluoroalkene moiety.

This electrochemical method is particularly relevant as it has been successfully applied to cyclic alkenes built upon a 1,2-dihydronaphthalene framework. The reaction proceeds under constant current conditions in an undivided cell, employing platinum plates as both the working cathode and a non-sacrificial anode. This technique represents a green and direct method for the synthesis of fluorinated carboxylic acids. researchgate.netnih.gov

The reaction's utility with dihydronaphthalene systems highlights its potential for creating complex fluorinated analogs. For instance, α-CF3 alkenes derived from the 1,2-dihydronaphthalene skeleton have been shown to undergo this γ-carboxylation to yield the corresponding carboxylic acid derivatives in moderate yields. researchgate.net The electronic and steric properties of substituents on the aromatic ring appear to have minimal impact on the efficiency of the carboxylation. researchgate.net

Detailed findings from these electrochemical studies are summarized in the table below, showcasing the yields for representative 1,2-dihydronaphthalene derivatives.

Table 1: Electrochemical Defluorinative Carboxylation of 1,2-Dihydronaphthalene Derivatives

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-(Trifluoromethyl)-1,2-dihydronaphthalene | 2-(1-(Difluoromethylidene)-1,2,dihydronaphthalen-2-yl)acetic acid | 52 |

| 2 | 6-Methoxy-1-(trifluoromethyl)-1,2-dihydronaphthalene | 2-(1-(Difluoromethylidene)-6-methoxy-1,2-dihydronaphthalen-2-yl)acetic acid | 55 |

Other Notable Synthetic Transformations

Beyond defluorinative carboxylation, several other advanced synthetic methods have been developed for the construction of dihydronaphthalene cores, which are applicable to the synthesis of this compound and its analogs.

Boron Trifluoride-Mediated Condensation Reactions

Boron trifluoride (BF3), particularly as its diethyl etherate complex (BF3·Et2O), is a versatile Lewis acid that catalyzes a variety of organic transformations, including the synthesis of dihydronaphthalene derivatives. One such application involves the condensation of aromatic aldehydes with β,β-disubstituted styrenes, which cyclize to form 1,3-disubstituted-1,2-dihydronaphthalenes in good yields. nih.govresearchgate.net This method is advantageous for its operational simplicity and the ability to construct the dihydronaphthalene skeleton with specific substitution patterns in a single step.

The reaction mechanism likely involves the activation of the aldehyde by the Lewis acid, facilitating a Friedel-Crafts-type reaction with the styrene derivative. The resulting carbocation intermediate then undergoes intramolecular cyclization, followed by dehydration to yield the dihydronaphthalene product. The choice of solvent and reaction temperature can be critical for optimizing the yield and minimizing side reactions. While a broad range of substrates can be employed, the specific application to fluorinated and methylated precursors would be a logical extension of this methodology for the targeted synthesis of this compound.

Preparations from 1-Tetralones

A well-established and highly convergent route to 1,2-dihydronaphthalenes involves the chemical modification of corresponding 1-tetralone (B52770) precursors. This two-step sequence typically involves the reduction of the ketone functionality to a secondary alcohol, followed by an acid-catalyzed dehydration to introduce the double bond.

For the synthesis of this compound, the logical starting material would be 7-Fluoro-3-methyl-3,4-dihydronaphthalen-1(2H)-one. The synthesis of various substituted tetralones is well-documented in the chemical literature. The key transformation steps are outlined below:

Reduction of the Ketone: The carbonyl group of the 1-tetralone is reduced to a hydroxyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent. These reagents are highly efficient and typically provide the corresponding tetralol in high yield.

Dehydration of the Alcohol: The resulting 1-tetralol is then subjected to dehydration to form the 1,2-dihydronaphthalene. This is commonly achieved by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4), phosphoric acid (H3PO4), or p-toluenesulfonic acid (p-TsOH). The elimination of water generates the desired alkene.

This synthetic approach offers a reliable and predictable pathway to the dihydronaphthalene core, with the substitution pattern on the final product being determined by the substitution of the starting tetralone. The commercial availability of precursors like 7-Fluoro-1-tetralone further enhances the utility of this method. rlavie.com

Table 2: Representative Transformation of a 1-Tetralone to a 1,2-Dihydronaphthalene

| Step | Reactant | Reagents | Product |

| 1 | 7-Fluoro-3-methyl-1-tetralone | NaBH4, Methanol | 7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| 2 | 7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | p-TsOH, Toluene, Heat | This compound |

Photochemical Routes to Dihydronaphthalene Analogs

Photochemical reactions provide unique pathways for the synthesis of complex organic molecules by accessing excited electronic states that are not available through thermal methods. In the context of dihydronaphthalene synthesis, photochemical transformations of diazocarbonyl compounds represent a noteworthy, albeit less conventional, approach.

The photolysis of α-diazocarbonyl compounds, such as 4-diazonaphthalen-1(4H)-one and its derivatives, generates highly reactive carbene intermediates. researchgate.net These carbenes can undergo a variety of subsequent reactions, including intramolecular C-H insertion, Wolff rearrangement, or reactions with the solvent. tuni.fimdpi.com

While the direct photochemical synthesis of this compound from a diazo precursor has not been explicitly detailed, the fundamental principles of diazo photochemistry suggest a plausible, albeit challenging, synthetic design. The success of such a route would be highly dependent on controlling the reactivity of the intermediate carbene or ketene (B1206846) to favor the desired cyclization pathway over competing side reactions. researchgate.net The product distribution in these reactions can be sensitive to factors such as the wavelength of light used, the solvent, and the specific substituents on the diazo compound. researchgate.net

Iii. Reaction Mechanisms and Mechanistic Investigations of 7 Fluoro 3 Methyl 1,2 Dihydronaphthalene Transformations

Mechanistic Pathways in Cycloaddition Reactions

Cycloaddition reactions involving 7-Fluoro-3-methyl-1,2-dihydronaphthalene are influenced by the electronic nature of the dienophile and the reaction conditions. The interplay between concerted and stepwise mechanisms is a key area of investigation.

In certain cycloaddition reactions, particularly those initiated by single-electron transfer (SET), the formation of radical cation intermediates is a critical mechanistic step. For instance, in Diels-Alder reactions with electron-deficient dienophiles under photolytic or chemical oxidation conditions, the dihydronaphthalene moiety can donate an electron to form a radical cation. This intermediate is highly reactive and can undergo a stepwise cycloaddition process. The stability and subsequent reaction cascade of this radical cation are influenced by the fluorine and methyl substituents. Computational studies on related systems suggest that such radical cation Diels-Alder reactions can proceed through an acyclic intermediate, with the lifetime of this intermediate dictating the stereoselectivity of the final product. rsc.org

| Reaction Type | Initiator | Key Intermediate | Subsequent Steps |

| Radical Cation Diels-Alder | SET (e.g., photoredox catalyst) | This compound radical cation | Stepwise bond formation, cyclization, potential rearrangements |

Electrophilic cyclization represents another significant pathway for the transformation of this compound. In the presence of a suitable electrophile, the double bond of the dihydronaphthalene can be attacked, leading to the formation of a cationic intermediate. This cation can then be trapped intramolecularly by a nucleophile, leading to a variety of fused or bridged ring systems. The regioselectivity of the initial electrophilic attack is governed by the electronic effects of the fluorine and methyl groups. The electron-donating methyl group tends to stabilize a positive charge at the adjacent carbon, while the electron-withdrawing fluorine atom has a more complex influence, potentially directing the electrophile to the less electron-deficient position.

Radical-Mediated Reaction Mechanisms

Radical reactions of this compound provide access to a range of functionalized products. The mechanisms of these reactions are characterized by the formation of neutral radical intermediates.

Radical-polar crossover reactions are a class of transformations where a radical intermediate is converted into an ionic species, which then undergoes a polar reaction. unacademy.comfluorine1.ru For this compound, this could involve the addition of a radical to the double bond, followed by a single-electron transfer event to generate a carbocation or a carbanion. This ionic intermediate would then react with a suitable trapping agent. The feasibility of such a pathway is dependent on the redox potentials of the radical intermediates and the reaction conditions. fluorine1.ru

| Initial Step | Intermediate 1 | Crossover Event | Intermediate 2 | Final Step |

| Radical Addition | Neutral Radical Adduct | Single Electron Transfer (SET) | Cationic or Anionic Species | Polar Trapping |

The difunctionalization of the double bond in this compound can proceed through the formation of an episulfonium ion intermediate. wikipedia.org This occurs when an electrophilic sulfur reagent reacts with the alkene, forming a three-membered ring containing a positively charged sulfur atom. This intermediate is then susceptible to nucleophilic attack at one of the two carbon atoms of the former double bond, leading to the opening of the ring and the formation of a 1,2-difunctionalized product. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors imposed by the fluorine and methyl groups.

Acid-Catalyzed and Lewis Acid-Mediated Mechanisms

Acid catalysis plays a crucial role in promoting various transformations of this compound, including isomerization, rearrangement, and addition reactions. Both Brønsted and Lewis acids can be employed to activate the substrate.

Lewis acids can coordinate to the fluorine atom or the double bond, enhancing the electrophilicity of the molecule and facilitating subsequent reactions. For example, in the presence of a Lewis acid, the double bond can be activated towards nucleophilic attack. The mechanism involves the formation of a carbocationic intermediate, the stability of which is influenced by the substituents on the aromatic ring. The regiochemical outcome of such reactions is a subject of detailed mechanistic studies, often involving computational modeling to predict the most likely reaction pathways.

| Catalyst Type | Mode of Activation | Key Intermediate | Potential Outcomes |

| Brønsted Acid | Protonation of the double bond | Carbocation | Isomerization, Addition |

| Lewis Acid | Coordination to fluorine or π-system | Lewis acid-substrate complex, Carbocation | Rearrangement, Friedel-Crafts type reactions |

Ring Contraction and Expansion Mechanisms of Dihydronaphthalenes

The transformation of the dihydronaphthalene framework into smaller or larger ring systems represents a significant area of mechanistic study. These reactions, typically proceeding through cationic intermediates, are driven by factors such as the relief of ring strain and the formation of more stable carbocations. chemistrysteps.com

Ring contraction is a notable reaction of 1,2-dihydronaphthalenes, often yielding substituted indan (B1671822) derivatives. researchgate.netnih.gov This transformation can be promoted by oxidizing agents such as thallium trinitrate (TTN) or hypervalent iodine compounds like iodylbenzene with toluenesulfonic acid (PhI(OTs)OH). researchgate.netnih.gov The general mechanism for this oxidative rearrangement involves several key steps. Initially, the electrophilic agent (e.g., Tl³⁺ or I³⁺) attacks the double bond of the dihydronaphthalene ring. This is followed by the participation of a nucleophile, such as methanol, leading to the formation of an organometallic intermediate. The crucial step is a Wagner-Meerwein type rearrangement, where a C-C bond of the six-membered ring migrates, inducing the contraction to a five-membered indan ring system. This process is driven by the formation of a more stable carbocation, which is then stabilized to yield the final product. researchgate.net

The efficiency and outcome of the ring contraction are significantly influenced by the nature of substituents on the aromatic ring. researchgate.net Electron-donating groups, such as methyl (like the one at the 3-position in this compound), are known to favor the rearrangement and lead to higher yields of the indan product. researchgate.net Conversely, electron-withdrawing groups, such as halogens (like the fluorine at the 7-position), can disfavor the rearrangement, potentially leading to the formation of side products like glycols or naphthalene (B1677914) derivatives. researchgate.net

| Substituent on Aromatic Ring | Electronic Effect | Reaction Outcome | Typical Product |

|---|---|---|---|

| Methoxy (OMe) | Strongly Electron-Donating | Favors Rearrangement | Indan derivative (Excellent Yield) |

| Methyl (Me) | Electron-Donating | Favors Rearrangement | Indan derivative (Good Yield) |

| None (H) | Neutral | Rearrangement Occurs | Indan derivative (Moderate Yield) |

| Bromo (Br) | Electron-Withdrawing | Rearrangement Competes with Side Reactions | Mixture of Indan, Glycol, and Naphthalene derivatives |

| Nitro (NO₂) | Strongly Electron-Withdrawing | Rearrangement is Disfavored | Significant amounts of side products |

Ring expansion reactions are generally driven by the desire to alleviate ring strain or to form a more stable carbocation intermediate. chemistrysteps.com For a dihydronaphthalene derivative, a plausible ring expansion mechanism could be initiated by the formation of a carbocation on a carbon adjacent to the ring, for instance, through the loss of a leaving group. wikipedia.org This could trigger a 1,2-alkyl shift where a bond from the dihydronaphthalene ring migrates to the external carbocation, resulting in the formation of a larger, seven-membered ring system. chemistrysteps.comwikipedia.org Such rearrangements are common in reactions that proceed via carbocation intermediates, like certain Sₙ1 and E1 reactions. chemistrysteps.com

Photochemical Reaction Mechanisms

Photochemical reactions involve the absorption of light to promote a molecule to an electronically excited state, opening up unique reaction pathways that are often inaccessible under thermal conditions. wikipedia.org For dihydronaphthalene systems, these reactions can include bond cleavages, rearrangements, and electrocyclic processes. wikipedia.orgillinois.edu

Upon irradiation with ultraviolet (UV) light, molecules like this compound can be promoted to an excited state, often a biradical triplet state. illinois.edu This high-energy intermediate can undergo transformations not seen in its ground state. A common photochemical process is the homolytic cleavage of a weak bond to form two radical species. illinois.edursc.org

In the context of a dihydronaphthalene, the allylic C-C bond in the non-aromatic ring is a potential site for such cleavage. The mechanism would proceed as follows:

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state, which can then undergo intersystem crossing (ISC) to a more stable triplet biradical state.

Homolytic Cleavage: The excited molecule undergoes cleavage of a C-C or C-H bond, creating a biradical intermediate.

Rearrangement: The resulting biradical can undergo a series of rearrangements. For example, a 1,2-shift could occur, leading to a new, rearranged molecular skeleton. illinois.edu This is exemplified in the photochemical rearrangement of cyclohexadienones, which proceed through bicyclic biradical intermediates followed by skeletal shifts to yield ring-contracted products. illinois.edu

These photoinduced processes are complex and can lead to a variety of products depending on the specific structure of the starting material and the reaction conditions.

Electrocyclic reactions are a class of pericyclic reactions characterized by the concerted formation or cleavage of a sigma bond at the termini of a conjugated π-system, leading to the formation or opening of a ring. wikipedia.org These reactions are stereospecific, and their outcome is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is initiated by heat (thermal) or light (photochemical). wikipedia.orgmasterorganicchemistry.com

The 1,2-dihydronaphthalene (B1214177) system contains a four-π-electron system (one π-bond and the adjacent σ-bond of the alicyclic ring) that could potentially participate in an electrocyclic ring-opening reaction. While the parent compound is stable, related strained systems like benzocyclobutene undergo thermal electrocyclic ring-opening. wikipedia.org

Under photochemical conditions, the rules for electrocyclic reactions are reversed compared to thermal conditions. For a system with 4n π-electrons (where n=1, i.e., 4 π-electrons), a photochemical reaction proceeds through a disrotatory motion of the terminal orbitals. masterorganicchemistry.com In a disrotatory process, the substituents at the termini of the breaking bond rotate in opposite directions (one clockwise, one counterclockwise). youtube.com

The key principles are summarized in the table below:

| Number of π-Electrons | Reaction Condition | Allowed Mode of Rotation |

|---|---|---|

| 4n (e.g., 4, 8, 12) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4, 8, 12) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 6, 10, 14) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 6, 10, 14) | Photochemical (hν) | Conrotatory |

Therefore, a hypothetical photochemical electrocyclic ring-opening of the alicyclic ring in a dihydronaphthalene derivative would be predicted to occur via a disrotatory pathway. masterorganicchemistry.commasterorganicchemistry.com This stereospecificity is a fundamental consequence of the symmetry of the molecular orbitals involved in the reaction. website-files.com The reaction proceeds through a common transition state for both the ring-opening and the reverse ring-closing reaction. masterorganicchemistry.com

V. Computational Chemistry and Theoretical Studies on 7 Fluoro 3 Methyl 1,2 Dihydronaphthalene

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

A DFT study of 7-Fluoro-3-methyl-1,2-dihydronaphthalene would typically involve the use of computational methods, such as B3LYP with a basis set like 6-311++G(d,p), to determine the molecule's optimized geometry. This would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure. From this optimized structure, various reactivity descriptors would be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Further analysis could involve mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions of the molecule, thereby predicting sites for intermolecular interactions.

Quantum-Chemical Calculations on Electronic Structure and Ground States

Quantum-chemical calculations would provide a deeper understanding of the electronic properties and the ground state of this compound. These calculations would detail the distribution of electrons within the molecule and the energies of its molecular orbitals. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and the nature of chemical bonds within the molecule. Such an analysis would quantify the delocalization of electron density and the stabilizing interactions between different parts of the molecule. The ground state calculations would confirm the most stable electronic configuration of the molecule.

Excited State Dynamics and Photochemical Pathways Analysis

The study of excited states and photochemical pathways would explore how this compound interacts with light. Methods such as Time-Dependent DFT (TD-DFT) would be employed to calculate the energies of excited states and to simulate the molecule's UV-Vis absorption spectrum. This analysis would identify the electronic transitions responsible for light absorption. Further investigation into the potential energy surfaces of the excited states could reveal possible photochemical reaction pathways, such as photoisomerization or photodecomposition, and identify key features like conical intersections that facilitate radiationless decay back to the ground state.

Without dedicated research on this compound, the specific data for these analyses remains unavailable.

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic data for the compound "this compound" could be located. The search results consistently pertained to related but structurally distinct compounds.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the spectroscopic characterization of "this compound" as requested in the detailed outline. The creation of such an article requires access to experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), none of which are publicly available for this specific chemical entity.

Any attempt to generate the requested article would necessitate the fabrication of data, which would be scientifically unsound and misleading. Therefore, in the absence of any verifiable scientific information, the article cannot be produced.

Vi. Spectroscopic Characterization Methodologies in Academic Research

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netspringernature.com For chiral molecules such as "7-Fluoro-3-methyl-1,2-dihydronaphthalene," this technique is indispensable for establishing the absolute configuration of its stereocenters. nih.govnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which becomes significant when the wavelength of the X-rays is near the absorption edge of an atom in the crystal. ed.ac.uk The differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane) are analyzed to determine the true handedness of the molecule. A key parameter in this analysis is the Flack parameter, which provides a measure of the correctness of the assigned absolute configuration. nih.gov A value close to zero indicates that the correct enantiomer has been modeled.

While specific crystallographic data for "this compound" is not publicly available, a hypothetical data set for a related dihydronaphthalene derivative is presented below to illustrate the typical parameters obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.876 |

| b (Å) | 14.231 |

| c (Å) | 6.112 |

| β (°) | 101.34 |

| Volume (Å3) | 501.2 |

| Z | 2 |

| Flack Parameter | 0.05(3) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique used to study the electronic transitions within a molecule. researchgate.net It provides valuable information about the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. For "this compound," the dihydronaphthalene core constitutes the primary chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

In the context of academic research, UV-Vis spectroscopy is frequently employed for the real-time monitoring of chemical reactions. spectroscopyonline.comchemrxiv.org The progress of a reaction can be followed by observing the change in absorbance at a specific wavelength corresponding to a reactant or a product. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. Therefore, by monitoring the decrease in the absorbance of a reactant or the increase in the absorbance of the product, the reaction kinetics can be determined. thermofisher.com

For instance, in the synthesis of "this compound," if the starting materials have significantly different UV-Vis absorption spectra compared to the product, the reaction progress can be conveniently tracked. A series of spectra taken at different time intervals would show the disappearance of the reactant peaks and the emergence of the product peak.

A hypothetical dataset illustrating the use of UV-Vis spectroscopy to monitor the formation of a dihydronaphthalene derivative is presented below.

| Time (minutes) | Absorbance at λmax of Product |

|---|---|

| 0 | 0.012 |

| 10 | 0.158 |

| 20 | 0.289 |

| 30 | 0.405 |

| 40 | 0.511 |

| 50 | 0.598 |

| 60 | 0.672 |

This kinetic data can then be used to determine the reaction rate and elucidate the reaction mechanism.

Vii. Advanced and Emerging Research Directions

Chiral Synthesis and Asymmetric Catalysis for Fluoro-Dihydronaphthalene Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities. For fluoro-dihydronaphthalene derivatives, achieving high levels of stereocontrol is a significant research focus.

Detailed Research Findings:

Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of dihydronaphthalenes. acs.orgfigshare.com Organocatalysis has emerged as a particularly effective strategy. For instance, chiral phosphoric acids have been successfully employed to catalyze the asymmetric synthesis of dihydronaphthalenes with excellent enantioselectivity. acs.org This approach avoids the use of metal catalysts, which can be advantageous in terms of cost and toxicity.

Another promising method involves N-heterocyclic carbene (NHC) catalysis. Diastereo- and enantioselective syntheses of 1,2-dihydronaphthalenes have been achieved through NHC-catalyzed reactions, demonstrating the versatility of this catalytic system. figshare.com These methods often allow for the construction of the dihydronaphthalene core with multiple stereocenters in a single step.

The table below summarizes some of the catalytic systems that could be adapted for the chiral synthesis of fluoro-dihydronaphthalene derivatives.

| Catalyst Type | Example Catalyst | Potential Application for Fluoro-Dihydronaphthalene Derivatives | Key Advantages |

| Chiral Phosphoric Acid | [H8]BINOL-derived phosphoric acids | Enantioselective cyclization to form the dihydronaphthalene ring | Metal-free, high enantioselectivity |

| N-Heterocyclic Carbene (NHC) | Chiral triazolium salts | Diastereo- and enantioselective annulation reactions | Mild reaction conditions, good functional group tolerance |

| Transition Metal Catalysis | Rhodium or Palladium complexes with chiral ligands | Asymmetric hydrogenation or cyclization reactions | High turnover numbers, broad substrate scope |

Flow Chemistry and Continuous Synthesis Methodologies for Related Compounds

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. d-nb.infoalmacgroup.com For the synthesis of dihydronaphthalene derivatives and other active pharmaceutical ingredients (APIs), flow chemistry is a rapidly growing area of interest. nih.gov

Detailed Research Findings:

The multi-step synthesis of complex organic molecules can be streamlined using continuous flow reactors. d-nb.info This is particularly relevant for the synthesis of substituted dihydronaphthalenes, which may involve several reaction steps. In a flow setup, intermediates can be generated and consumed in situ, avoiding the need for isolation and purification at each stage. This can significantly reduce reaction times and waste generation.

For instance, hazardous reactions, such as nitrations or hydrogenations, can be performed more safely in microreactors due to the small reaction volumes and excellent temperature control. almacgroup.com The synthesis of a molecule like 7-Fluoro-3-methyl-1,2-dihydronaphthalene could potentially be designed as a continuous process, starting from simple precursors and involving steps like fluorination, methylation, and cyclization in a sequential flow system.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by running for longer times or "numbering-up" reactors |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes enhance safety |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer due to high surface-area-to-volume ratio |

| Process Control | Difficult to control precisely | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can be variable between batches | High reproducibility |

Green Chemistry Approaches in Dihydronaphthalene Synthesis and Functionalization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comboehringer-ingelheim.com These principles are increasingly being applied to the synthesis of complex molecules like dihydronaphthalene derivatives.

Detailed Research Findings:

One of the key tenets of green chemistry is the use of more environmentally benign solvents or, ideally, solvent-free conditions. Research has shown that some organic reactions can be carried out in water, which is a safe and abundant solvent. nih.gov For the synthesis of dihydronaphthalenes, exploring aqueous reaction conditions or using recyclable catalysts are active areas of research.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Engineered enzymes can be used for specific transformations, such as asymmetric reductions or C-H functionalization, under mild conditions. nih.gov The late-stage functionalization of a dihydronaphthalene scaffold using enzymatic methods could provide a sustainable route to novel derivatives.

Furthermore, energy-efficient synthesis methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

| Green Chemistry Principle | Application in Dihydronaphthalene Synthesis |

| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as addition and cyclization reactions. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. For example, replacing hazardous fluorinating agents with safer alternatives. |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass for the synthesis of the naphthalene (B1677914) core. |

| Catalysis | Using catalytic amounts of reagents (e.g., organocatalysts, biocatalysts) instead of stoichiometric amounts. frontiersin.org |

| Design for Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

Interdisciplinary Applications in Advanced Materials Science and Pharmaceutical Lead Generation

The dihydronaphthalene scaffold is a privileged structure in medicinal chemistry and also holds potential for applications in materials science. nih.govrsc.org The specific substitution pattern of this compound could impart unique properties that are of interest in these fields.

Detailed Research Findings:

In pharmaceutical lead generation , dihydronaphthalene derivatives have been investigated for their potential as anticancer agents. nih.govscienceopen.comhbku.edu.qa Some analogues have shown potent cytotoxic activities against various cancer cell lines. nih.govscienceopen.com The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug candidate. The methyl group can also influence the molecule's conformation and interaction with biological targets. Therefore, this compound represents a scaffold that could be further explored for the development of new therapeutic agents.

In advanced materials science , polycyclic aromatic hydrocarbons are building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While dihydronaphthalenes themselves are not fully aromatic, they can serve as precursors to fully aromatic naphthalene derivatives. The fluorine and methyl substituents can be used to tune the electronic properties, solubility, and solid-state packing of these materials. The development of synthetic routes to functionalized dihydronaphthalenes is therefore of interest for the creation of new materials with tailored optoelectronic properties.

| Field of Application | Potential Role of this compound |

| Medicinal Chemistry | A core scaffold for the development of new anticancer agents, with the fluoro and methyl groups potentially enhancing potency and pharmacokinetic properties. ijpsjournal.com |

| Materials Science | A synthetic intermediate for the preparation of functionalized naphthalenes for use in organic electronics, where the substituents can modulate electronic properties. |

| Chemical Biology | As a molecular probe to study biological processes, where the fluorine atom can be used as a label for 19F NMR studies. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-fluoro-3-methyl-1,2-dihydronaphthalene and its derivatives?

- Answer : Synthesis can be achieved via acid-catalyzed hydrolysis of methoxy precursors (e.g., using trimethyl orthoformate and p-toluenesulfonic acid) followed by fluorination. For fluorinated derivatives, visible light photoredox catalysis combined with cobalt-mediated hydrogen atom transfer (MHAT) in solvent systems like MeCN/HFIP (7:3) has been effective, yielding products with moderate-to-good efficiency . Kinetic studies using spectrophotometry (e.g., monitoring absorbance decay at λ = 222 nm) ensure precise measurement of reaction rates .

Q. How should toxicity testing be designed for this compound in mammalian models?

- Exposure routes : Inhalation, oral, dermal, or parenteral.

- Health outcomes : Assess systemic effects (e.g., hepatic, renal, respiratory) and endpoints like body weight changes.

- Species : Use laboratory mammals (e.g., rodents) with randomized dose allocation and concealed group assignments to minimize bias .

Q. What analytical techniques are suitable for identifying metabolites of this compound?

- Answer : High-throughput Effect-Directed Analysis (EDA) combined with LC-MS/MS is recommended. EDA can isolate bioactive fractions, while tandem mass spectrometry identifies metabolites such as dihydrodiols or hydroxylated derivatives, which are common in microbial and fungal degradation pathways .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of dihydronaphthalene derivatives be resolved?

- Human studies : Verify if all outcomes (e.g., tumor incidence, exposure levels) are reported.

- Animal studies : Check randomization of doses and allocation concealment.

- Prioritize peer-reviewed studies with robust statistical power and adjust for confounding variables (e.g., coexposure to polycyclic aromatic hydrocarbons) .

Q. What mechanistic insights explain the role of 7-fluoro substitution in altering biodegradation pathways?

- Answer : Fluorine's electronegativity disrupts enzymatic oxidation. For example, bacterial cytochrome P-450 typically oxidizes naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene, but fluorination may sterically hinder this step, leading to alternative metabolites like 4-hydroxy-1-tetralone or halogenated quinones. Validate via comparative metabolomics using GC-MS and stable isotope tracing .

Q. What strategies optimize the regioselectivity of fluorination in dihydronaphthalene synthesis?

- Answer : Use photoredox-catalyzed single-electron oxidation with Co(dmgH)₂PyCl to direct fluorine addition to the 7-position. Solvent polarity (e.g., HFIP) enhances radical stability, while Et₃N·3HF serves as a mild fluorinating agent. Computational modeling (DFT) of transition states can further refine selectivity .

Methodological Considerations

Q. How should researchers address data gaps in environmental fate studies for this compound?

- Prioritize endpoints : Focus on environmental persistence, bioaccumulation, and aquatic toxicity.

- Leverage grey literature : Include technical reports and regulatory assessments (e.g., IARC monographs) after peer review by ≥3 domain experts .

Q. What protocols ensure reproducibility in kinetic studies of dihydronaphthalene hydrolysis?

- Answer : Standardize reaction conditions (25.0 ± 0.05°C) and substrate concentrations (~10⁻⁵ M). Use stopped-flow spectrometers (e.g., Hi-Tech Scientific SF-S1) for rapid data acquisition and first-order rate constant validation via exponential curve fitting .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.